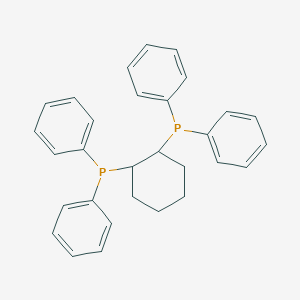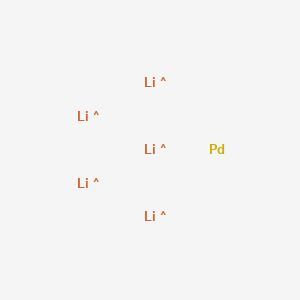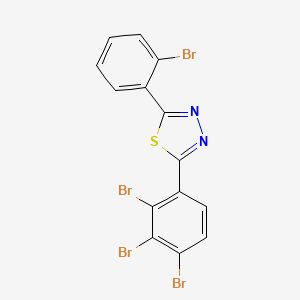
Phosphine, 1,2-cyclohexanediylbis[diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1,2-cyclohexanediyl group. This compound is part of a broader class of organophosphorus compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-cyclohexanediylbis[diphenyl-] typically involves the reaction of diphenylphosphine with a suitable cyclohexanediyl precursor. One common method is the reaction of diphenylphosphine with 1,2-dibromocyclohexane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of phosphine, 1,2-cyclohexanediylbis[diphenyl-] involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination ability is crucial in transition metal-catalyzed reactions, where the compound acts as a ligand .
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
1,2-Bis(diphenylphosphino)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is unique due to its cyclohexanediyl backbone, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in specific applications .
属性
CAS 编号 |
63708-53-2 |
|---|---|
分子式 |
C30H30P2 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
(2-diphenylphosphanylcyclohexyl)-diphenylphosphane |
InChI |
InChI=1S/C30H30P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |
InChI 键 |
YLDJNDYRGPTCKV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)







![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)

![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
